Ethyl 2-(cyclobutylamino)acetate

Descripción

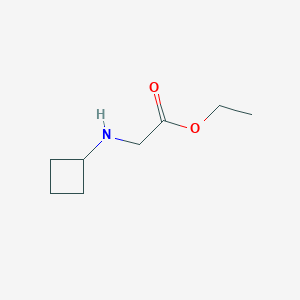

Ethyl 2-(cyclobutylamino)acetate is an organic compound characterized by an ethyl ester backbone functionalized with a cyclobutylamino group at the α-position.

Propiedades

IUPAC Name |

ethyl 2-(cyclobutylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-9-7-4-3-5-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOLOFIECHQMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10521852 | |

| Record name | Ethyl N-cyclobutylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10521852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742015-31-2 | |

| Record name | Ethyl N-cyclobutylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10521852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(cyclobutylamino)acetate typically involves the reaction of cyclobutylamine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an organic solvent like ethanol or acetonitrile to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents

Actividad Biológica

Ethyl 2-(cyclobutylamino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize important results.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₅N₁O₂

- Molecular Weight : 169.23 g/mol

The cyclobutyl group contributes to the compound's unique properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular signaling and proliferation.

- Receptor Binding : It has been suggested that the cyclobutyl group enhances binding affinity to certain receptors, potentially leading to therapeutic effects.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties against various pathogens.

- Anticancer Potential : Preliminary investigations have shown that it may inhibit cancer cell proliferation, particularly in specific cell lines.

- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation in experimental models.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation in lung cancer cell lines | |

| Anti-inflammatory | Reduces cytokine levels in vitro |

Case Studies

-

Anticancer Activity Study

- A study assessed the effects of this compound on A431 (epidermoid carcinoma) and H1975 (lung cancer) cell lines. Results indicated a significant reduction in cell viability with an IC50 value of approximately 150 nM, suggesting potent anticancer activity.

-

Antimicrobial Efficacy

- In another investigation, the compound was tested against various bacterial strains, showing notable inhibition zones in agar diffusion tests. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for sensitive strains.

-

Inflammation Model

- An experimental model using lipopolysaccharide (LPS)-induced inflammation demonstrated that treatment with this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings

Recent studies have focused on optimizing the pharmacological properties of this compound through structural modifications. These modifications aim to enhance bioavailability and specificity towards biological targets.

Key Research Insights

- Binding Affinity : Structural analogs have shown improved binding affinities, indicating potential for drug development.

- Safety Profile : Toxicity studies reveal a favorable safety margin, with no significant cytotoxic effects observed at therapeutic concentrations.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Ethyl 2-(cyclobutylamino)acetate serves as a crucial building block in the synthesis of novel bioactive molecules. Its structural characteristics enable it to interact with biological systems, making it a candidate for drug development.

- Therapeutic Potential : Compounds similar to this compound have shown promise in targeting various biological pathways. Research indicates that such compounds may exhibit anti-cancer properties by interacting with specific cellular receptors and enzymes involved in tumor growth and proliferation .

- Case Study : A study explored the synthesis of cyclobutyl derivatives that demonstrated selective inhibition of mutant epidermal growth factor receptor (EGFR) associated with non-small cell lung cancer. The findings suggested that modifications of the cyclobutyl group could enhance selectivity and potency against cancer cells .

Synthetic Organic Chemistry

The synthesis of this compound can be achieved through various methods, including the reaction of ethyl chloroacetate with cyclobutylamine. This reaction typically involves the use of bases such as sodium carbonate or potassium hydroxide under controlled conditions.

- Synthesis Method :

| Synthesis Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Method 1 | Ethyl chloroacetate + Cyclobutylamine | Base catalyzed reaction | High |

Research has indicated that this compound may interact with several biological targets, which is crucial for understanding its pharmacodynamics.

- Biological Interactions : Studies suggest that this compound can influence neurotransmission pathways, potentially leading to therapeutic effects in neurological disorders .

- In Vitro Studies : Various assays have been conducted to evaluate the cytotoxicity and efficacy of derivatives of this compound against different cancer cell lines. For instance, compounds derived from this structure were tested against MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells, showing varying degrees of inhibition .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Ethyl 2-(cyclobutylamino)acetate belongs to a broader class of α-amino-substituted ethyl acetates. Key analogs identified in the evidence include:

Key Observations :

- Imidazole Derivatives (e.g., compounds in ): These exhibit biological activity due to the aromatic imidazole core, which enhances binding to biological targets. The cyclobutylamino group in the target compound may offer similar bioactivity but with altered steric profiles .

- Benzofuran Derivatives (): The bromo and sulfinyl substituents enhance crystallinity via π-π stacking and hydrogen bonding. In contrast, the cyclobutylamino group’s rigidity may reduce conformational flexibility but improve thermal stability .

- The cyclobutylamino group in the target compound balances strain and lipophilicity .

Functional and Application-Based Differences

- Biological Activity: Imidazole derivatives () show promise in medicinal chemistry, whereas dimethylamino acrylates () are used in polymer synthesis. The cyclobutylamino group’s strained ring could modulate pharmacokinetics or material properties, warranting further study .

- Solubility and Reactivity: The benzylamino substituent () increases hydrophobicity, while the dimethylamino group () enhances polarity. The cyclobutylamino group may offer intermediate solubility, advantageous for drug delivery or catalysis .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(cyclobutylamino)acetate, and what reaction conditions are critical for achieving high yields?

this compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting ethyl acetoacetate with cyclobutylamine derivatives under acid- or base-catalyzed conditions. Key parameters include solvent choice (e.g., ethanol or THF), temperature control (60–80°C), and stoichiometric ratios to minimize side reactions like over-alkylation. Purification via column chromatography or recrystallization is essential to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : and NMR are critical for confirming the ester and cyclobutylamine moieties. For example, the cyclobutyl protons appear as distinct multiplet signals between δ 2.0–3.0 ppm, while the ester carbonyl resonates near δ 170 ppm in NMR .

- GC-MS : Used to verify molecular weight and fragmentation patterns, particularly for purity assessment in crude extracts .

Q. How should this compound be stored to ensure stability during long-term research?

Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong acids/bases, as these can degrade the cyclobutylamine moiety .

Advanced Research Questions

Q. What experimental design considerations are critical for resolving contradictions in crystallographic data for this compound derivatives?

When crystallographic data from tools like SHELXL or SHELXT show discrepancies (e.g., bond-length variations), validate results by:

- Cross-verifying with DFT-optimized molecular geometries.

- Assessing thermal displacement parameters (ADPs) to identify disorder or dynamic effects.

- Using ORTEP-III for graphical validation of hydrogen-bonding networks and molecular packing.

Q. How can researchers optimize reaction pathways to minimize by-products in the synthesis of this compound analogs?

- Employ DoE (Design of Experiments) to test variables like catalyst loading (e.g., p-TsOH vs. DBU), solvent polarity, and reaction time.

- Use inline analytics (e.g., FTIR or HPLC) to monitor intermediate formation and adjust conditions dynamically .

- For industrial-scale applications, consider continuous flow reactors to enhance reproducibility and scalability .

Q. What computational methods are recommended for predicting the biological activity of this compound derivatives?

- Molecular docking : Screen against target proteins (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite.

- QSAR modeling : Correlate structural descriptors (e.g., logP, topological polar surface area) with bioactivity data from assays .

- MD simulations : Assess binding stability and conformational dynamics over nanosecond timescales .

Q. How can researchers address discrepancies between theoretical and experimental NMR chemical shifts for this compound?

- Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra.

- Account for solvent effects (e.g., PCM model for chloroform) and conformational averaging.

- Cross-validate with DEPT or HSQC experiments to resolve overlapping signals .

Methodological Challenges

Q. What strategies are effective in analyzing metabolic pathways involving this compound in biological systems?

- Isotopic labeling : Use -labeled compounds to track metabolic incorporation via LC-MS.

- Enzyme inhibition assays : Test specificity against cytochrome P450 isoforms or esterases to identify primary metabolic routes .

Q. How can researchers validate the purity of this compound in complex mixtures (e.g., reaction crude or biological extracts)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.